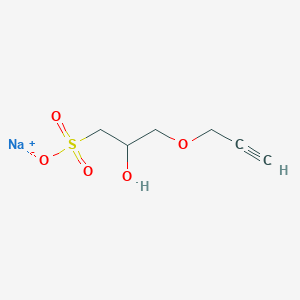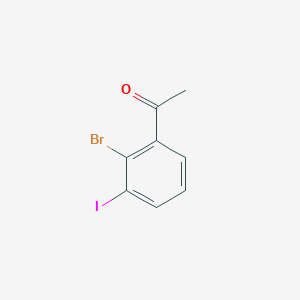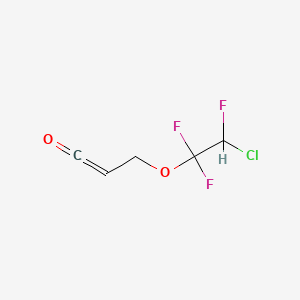
CID 55272826
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide is a chemical compound characterized by the presence of a chloro, trifluoroethoxy group attached to a propeneoxide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide typically involves the reaction of 3-chloro-1,1,2-trifluoroethanol with an appropriate epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the propeneoxide ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The chloro and trifluoroethoxy groups can modulate the compound’s reactivity and binding affinity, influencing its overall biological and chemical effects. The propeneoxide ring may also play a role in the compound’s mechanism by facilitating specific interactions or reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone
- 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde
- Phenol, 3-(2-chloro-1,1,2-trifluoroethoxy)
Uniqueness
3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide is unique due to its specific combination of functional groups and structural features. The presence of both chloro and trifluoroethoxy groups, along with the propeneoxide ring, imparts distinct chemical properties that differentiate it from similar compounds. These unique features make it valuable for specialized applications in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C5H4ClF3O2 |
|---|---|
Poids moléculaire |
188.53 g/mol |
InChI |
InChI=1S/C5H4ClF3O2/c6-4(7)5(8,9)11-3-1-2-10/h1,4H,3H2 |
Clé InChI |
FUPGVQUTPGBRIT-UHFFFAOYSA-N |
SMILES canonique |
C(C=C=O)OC(C(F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326023.png)
![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)

![1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12326039.png)

![Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-](/img/structure/B12326047.png)
![DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-](/img/structure/B12326048.png)
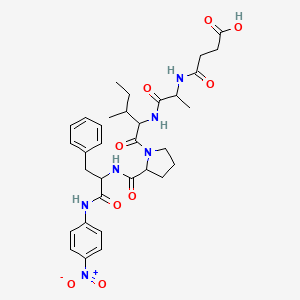
![(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326056.png)
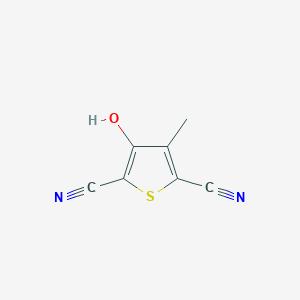
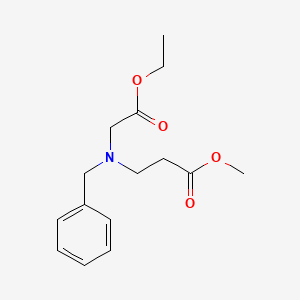
![(7Z)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12326077.png)
